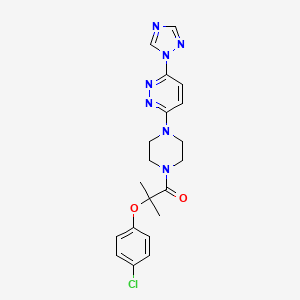

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one

Description

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one (hereafter referred to as the target compound) is a heterocyclic molecule featuring a pyridazine core substituted with a 1,2,4-triazole moiety, linked via a piperazine ring to a 2-(4-chlorophenoxy)-2-methylpropan-1-one group. The presence of the 4-chlorophenoxy group enhances lipophilicity, while the triazole-pyridazine system may contribute to π-π stacking or metal coordination .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN7O2/c1-20(2,30-16-5-3-15(21)4-6-16)19(29)27-11-9-26(10-12-27)17-7-8-18(25-24-17)28-14-22-13-23-28/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEPWPMXBPRELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3)OC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole ring have been reported to show promising anticancer activity. They are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens.

Mode of Action

Based on the structure and the presence of the 1,2,4-triazole ring, it can be hypothesized that it forms hydrogen bonds with its target, leading to the inhibition of the target’s function. This is a common mechanism of action for many drugs containing a 1,2,4-triazole ring.

Biochemical Pathways

Compounds with a similar structure have been found to inhibit the aromatase enzyme, thereby affecting the biosynthesis of estrogens. This can have downstream effects on various cellular processes, including cell proliferation and differentiation.

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 423.43 g/mol. Its structure incorporates a triazole ring , a pyridazine moiety , and a piperazine group , which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, related triazole derivatives have demonstrated IC50 values as low as against the BT-474 breast cancer cell line . The mechanisms of action often involve:

- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis in cancer cells via cell cycle arrest at sub-G1 and G2/M phases .

- Tubulin Polymerization Inhibition : Some triazole derivatives bind to the colchicine site on tubulin, disrupting microtubule dynamics which is crucial for cell division .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against fungal pathogens. The 1H-1,2,4-triazole group is well-documented for its antifungal activity. Studies have indicated that triazole derivatives can affect fungal cell membranes and inhibit ergosterol biosynthesis .

| Pathogen | Activity | Mechanism |

|---|---|---|

| Candida spp. | Moderate to high activity | Disruption of cell membrane integrity |

| Mycobacterium spp. | Significant inhibition | Interaction with ATP synthase binding sites |

Case Study 1: Cytotoxicity against Cancer Cell Lines

In a study assessing various triazole derivatives, the compound demonstrated promising results in inhibiting the growth of multiple cancer types. The NCI-60 panel screening revealed that it exhibited significant antiproliferative effects on breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .

Case Study 2: Antifungal Efficacy

Another study focused on the antifungal properties of triazole derivatives showed that compounds similar to the target exhibited effective candidacidal activity. The results highlighted the importance of substituent selection on the piperazine moiety to enhance interaction with fungal targets .

The biological activities of this compound can be attributed to several key mechanisms:

- Cell Cycle Arrest : Induces apoptosis by halting progression through critical phases of the cell cycle.

- Microtubule Disruption : Inhibits tubulin polymerization leading to mitotic arrest.

- Membrane Integrity Disruption : Alters fungal cell membrane permeability, leading to cell death.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds featuring triazole and pyridazine moieties exhibit significant antimicrobial properties. A systematic evaluation of similar compounds has shown effectiveness against various bacterial strains such as Bacillus subtilis and fungal strains like Candida albicans. For instance, modifications in the hydrophobic regions of triazole-pyridazine derivatives have been linked to enhanced antibacterial efficacy.

Anticancer Activity

The anticancer potential of the compound has been explored through various studies. Notably, derivatives of triazole and pyridazine have demonstrated the ability to induce apoptosis in cancer cell lines, including those from breast and lung cancers. The IC50 values for these compounds were reported in the low micromolar range, indicating potent activity against tumor cells.

Case Study 1: Antimicrobial Evaluation

A study focused on a series of triazole-pyridazine compounds demonstrated that specific structural modifications significantly improved their antibacterial efficacy. The presence of hydrophobic groups was correlated with increased activity against Bacillus subtilis and Candida albicans, suggesting that molecular structure plays a crucial role in antimicrobial effectiveness.

Case Study 2: Anti-inflammatory Mechanism

In cellular models of inflammation, related compounds have shown a dose-dependent reduction in nitric oxide production. This suggests that the triazole moiety may play an essential role in modulating inflammatory pathways, potentially leading to new anti-inflammatory agents based on this compound's structure.

Summary of Findings

| Application | Key Findings |

|---|---|

| Antimicrobial | Effective against Bacillus subtilis and Candida albicans with structural modifications enhancing activity. |

| Anticancer | Induces apoptosis in cancer cells; IC50 values in low micromolar range. |

| Anti-inflammatory | Reduces nitric oxide production in inflammatory models. |

Chemical Reactions Analysis

Piperazine Ring Reactivity

The piperazine moiety serves as a nucleophilic site for alkylation, acylation, and condensation reactions:

-

Alkylation/Acylation : Piperazine derivatives undergo reactions with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides. For example, 1-(2,4-dimethylphenyl)piperazine reacts with formaldehyde to form Mannich bases .

-

Coordination Chemistry : Piperazine nitrogen atoms can act as ligands in metal complexes, as seen in triazole-piperazine conjugates with zinc or copper ions .

Table 1: Piperazine Reactivity in Analogous Systems

| Reaction Type | Reagents/Conditions | Product Application | Source |

|---|---|---|---|

| Alkylation | Formaldehyde, acetic acid, 80°C | Mannich base formation | |

| Acylation | Acetyl chloride, DCM, room temperature | Amide derivatives |

Triazole-Pyridazine System

The 1,2,4-triazole ring participates in:

-

Coordination Chemistry : Triazole nitrogen atoms bind metals (e.g., Cu²⁺, Zn²⁺) in bioactive complexes, as observed in tubulin polymerization inhibitors .

-

Nucleophilic Substitution : The pyridazine ring may undergo substitution at the 3- or 6-position under catalytic conditions, similar to imidazo[1,5-a]pyrazine systems .

Key Finding : Triazole-pyridazine hybrids in antifungal agents (e.g., difenoconazole precursors) demonstrate stability under acidic/basic conditions, retaining bioactivity despite hydrolytic stress .

Chlorophenoxy Ether Reactivity

The 4-chlorophenoxy group is susceptible to:

-

Nucleophilic Aromatic Substitution (SNAr) : Chlorine displacement occurs with strong nucleophiles (e.g., amines) under high temperatures or catalysis. For example, 1-(4-chlorophenoxy)ethanone derivatives react with amines to form diaryl ethers .

-

Oxidative Cleavage : Ozonolysis or peroxides may cleave the ether bond, yielding phenolic byproducts.

Table 2: SNAr Reactions in Chlorophenoxy Analogs

| Substrate | Nucleophile | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Chloro-2-fluorophenyl | Piperazine | DMF, 100°C, 12h | 78% |

Ketone Reactivity

The propan-1-one group undergoes:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, as seen in indole-piperazine hybrids .

-

Enolate Formation : Strong bases (e.g., LDA) deprotonate the α-carbon, enabling alkylation or aldol reactions.

Stability and Degradation Pathways

Comparison with Similar Compounds

Pyridazine vs. Pyrimidine Analogs

A close structural analog replaces the pyridazine ring with pyrimidine: 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one (). While both share the triazole-piperazine-propanone framework, pyridazine (1,2-diazine) and pyrimidine (1,3-diazine) differ in electronic properties due to nitrogen positioning. Pyrimidine’s symmetrical structure may enhance metabolic stability, whereas pyridazine’s asymmetry could influence binding specificity in enzyme pockets .

| Feature | Target Compound | Pyrimidine Analog |

|---|---|---|

| Core Heterocycle | Pyridazine (1,2-diazine) | Pyrimidine (1,3-diazine) |

| Molecular Formula | C₂₀H₂₂ClN₇O₂ | C₂₀H₂₂ClN₇O₂ (same formula) |

| Key Structural Difference | Pyridazine-triazole linkage | Pyrimidine-triazole linkage |

Triazole-Containing Piperazine Derivatives

1-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one () replaces the pyridazine-triazole system with a triazolo-pyrimidine core. However, the absence of a chlorine atom may reduce hydrophobic interactions in biological systems .

1-(4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one () substitutes triazole with pyrazole. Pyrazole’s smaller size and reduced hydrogen-bonding capacity could lower binding affinity compared to triazole-containing analogs .

Chlorophenoxy vs. Other Aromatic Substituents

The 4-chlorophenoxy group in the target compound is a key lipophilic moiety. In contrast, 1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol hydrochloride () replaces the propanone with a propanol group. The alcohol functionality may improve aqueous solubility but reduce membrane permeability compared to the ketone .

1-[4-({2-(4-Chlorophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]propan-1-one () features a bulkier imidazo-pyridine core and trifluoromethylphenyl group. The CF₃ group’s electronegativity could enhance metabolic resistance but increase steric hindrance .

Key Research Findings and Hypotheses

Pyridazine vs. Pyrimidine : Pyridazine’s electron-deficient nature may favor interactions with electron-rich enzyme pockets, while pyrimidine’s stability could enhance oral bioavailability .

Triazole vs. Pyrazole : Triazole’s dual hydrogen-bonding sites (vs. pyrazole’s single site) may improve target engagement in kinase or protease inhibition .

Chlorophenoxy Group: The chlorine atom’s hydrophobicity likely enhances blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies compared to methoxy or unsubstituted analogs .

Q & A

Basic: What are the recommended methods for optimizing the synthesis of this compound, particularly for improving yield and purity?

Answer:

Optimization should focus on key steps:

- Coupling Reactions: Use palladium-catalyzed cross-coupling for introducing the pyridazin-triazole moiety, as seen in analogous heterocyclic systems .

- Piperazine Substitution: Employ microwave-assisted synthesis to enhance reaction efficiency for piperazine ring functionalization, reducing side products .

- Purification: Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) followed by recrystallization in ethanol/water mixtures to isolate high-purity fractions .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- X-ray Crystallography: Resolve the 3D conformation of the triazole-pyridazin-piperazine core, as demonstrated for structurally related compounds .

- NMR Spectroscopy: Assign peaks using 2D techniques (e.g., HSQC, HMBC) to confirm connectivity, particularly for the methylpropan-1-one and chlorophenoxy groups .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns to detect synthetic byproducts .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Answer:

- Core Modifications: Synthesize analogs with variations in the triazole ring (e.g., 1,2,3-triazole vs. 1,2,4-triazole) and piperazine substituents to assess binding affinity changes, as seen in related piperazine-triazole pharmacophores .

- Bioisosteric Replacement: Substitute the 4-chlorophenoxy group with bioisosteres like 4-fluorophenoxy or benzodioxole to study electronic effects on target interactions .

- In Silico Docking: Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors such as CYP450 enzymes or kinases, guided by crystallographic data .

Advanced: How should researchers resolve contradictions in pharmacological assay data (e.g., inconsistent IC50 values)?

Answer:

- Experimental Replication: Use a nested experimental design (e.g., triplicate assays across multiple batches) to isolate variability sources .

- Buffer Optimization: Test assay conditions (pH, ionic strength) to ensure stability of the methylpropan-1-one group, which may hydrolyze under acidic conditions .

- Orthogonal Assays: Validate results using complementary methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .

Advanced: What computational strategies are recommended for modeling the compound’s interaction with biological targets?

Answer:

- Molecular Dynamics (MD): Simulate the compound’s flexibility in aqueous environments, focusing on the piperazine ring’s conformational dynamics .

- QM/MM Calculations: Study electronic interactions of the triazole-pyridazin moiety with active-site residues, leveraging crystallographic data from analogs .

- ADMET Prediction: Use tools like SwissADME to assess permeability and metabolic stability, prioritizing analogs with lower logP values (<5) for improved solubility .

Basic: How can researchers assess the compound’s stability under varying storage and experimental conditions?

Answer:

- Forced Degradation Studies: Expose the compound to heat (60°C), light (UV-Vis), and humidity (75% RH) for 14 days, monitoring degradation via HPLC .

- pH Stability Profiling: Incubate in buffers (pH 1–10) and analyze by LC-MS to identify hydrolysis products (e.g., cleavage of the methylpropan-1-one group) .

- Long-Term Storage: Store lyophilized samples at -20°C in amber vials to prevent photodegradation of the chlorophenoxy moiety .

Advanced: What methodologies are critical for impurity profiling during scale-up synthesis?

Answer:

- HPLC-DAD/ELSD: Detect and quantify impurities using reverse-phase C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) .

- Synthesis Pathway Analysis: Track byproducts from intermediates (e.g., incomplete piperazine substitution or triazole ring oxidation) using in-process controls .

- Toxicological Screening: Assess genotoxicity (Ames test) and hepatotoxicity (HepG2 cell assays) for impurities exceeding ICH Q3A thresholds (>0.1%) .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

- Enzyme Inhibition Assays: Test against kinases or cytochrome P450 isoforms using fluorogenic substrates (e.g., CYP3A4 luciferin-IPA) .

- Cell Viability Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 determination, noting potential solubility issues in DMSO .

- Membrane Permeability: Employ Caco-2 monolayers or PAMPA to predict oral bioavailability, adjusting formulation with solubilizers (e.g., cyclodextrins) if needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.